Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate

Description

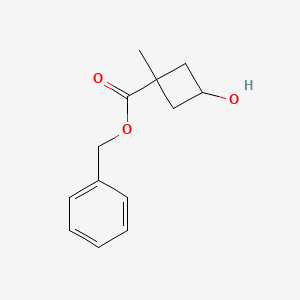

Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate (CAS: 1392803-24-5) is a cyclobutane derivative with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol . Its structure features a strained four-membered cyclobutane ring substituted with a hydroxyl group (-OH) at position 3, a methyl group (-CH₃) at position 1, and a benzyl ester moiety. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which arise from the cyclobutane ring’s strain and the polar functional groups.

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C13H16O3/c1-13(7-11(14)8-13)12(15)16-9-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3 |

InChI Key |

GVOITKQMPJGTHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzyl 3-oxocyclobutanecarboxylate

The foundational precursor, Benzyl 3-oxocyclobutanecarboxylate, is synthesized via esterification of 3-oxocyclobutanecarboxylic acid with benzyl bromide. This step typically employs potassium carbonate as a base in acetone under reflux conditions, yielding high conversion rates.

| Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 3-oxocyclobutanecarboxylic acid, potassium carbonate, benzyl bromide | Acetone | Reflux | 16 hours | 88% |

Mechanism: Nucleophilic substitution of the carboxylate ion with benzyl bromide results in benzyl ester formation. The reaction benefits from the basic conditions which facilitate deprotonation of the acid and subsequent nucleophilic attack.

Reduction to Benzyl 3-hydroxycyclobutanecarboxylate

The ester intermediate undergoes reduction to introduce the hydroxy group at the 3-position of the cyclobutane ring. Sodium tetrahydroborate (NaBH₄) in a mixture of tetrahydrofuran (THF) and methanol at 0°C is employed for selective reduction of the keto group.

| Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl 3-oxocyclobutanecarboxylate, NaBH₄ | THF/MeOH | 0°C | 0.5 hours | 53% |

This reduction selectively converts the ketone into a secondary alcohol, yielding Benzyl 3-hydroxycyclobutanecarboxylate.

Introduction of the methyl group at the 1-position of the cyclobutane ring is achieved through Grignard reaction with methylmagnesium chloride (MeMgCl). The process involves the addition of the Grignard reagent to the ester or keto intermediate, followed by work-up to obtain the methyl-substituted cyclobutane derivative.

| Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 3-oxocyclobutane carboxylic acid, MeMgCl | THF | -32°C to room temp | Overnight | Variable |

The Grignard addition proceeds via nucleophilic attack on the carbonyl carbon, forming a tertiary alcohol or further rearranged products depending on the specific conditions.

Esterification and Final Functionalization

Further esterification or amidation steps, such as benzoylation or acetamide formation, are performed to modify the molecule's functional groups, enabling the synthesis of derivatives like Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. These steps typically involve standard acylation reactions with benzoyl chloride or acetic anhydride under mild conditions.

| Reagents | Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|

| Benzoyl chloride, triethylamine | DCM | 0°C to room temp | 24 hours | 87% |

Summary of Key Research Outcomes

- The initial esterification yields are high, often exceeding 85%, indicating robust reaction conditions.

- Reduction with NaBH₄ provides moderate to good yields (~53%), with selectivity for the keto group.

- Methylation via Grignard reagents is sensitive to temperature control, with yields varying based on reaction specifics.

- Final functionalization steps are efficient, with yields often above 80%, demonstrating the reliability of acylation and amidation protocols.

Notes on Green Chemistry and Process Optimization

Current methods involve toxic reagents such as sodium tetrahydroborate and organic solvents like acetone and DCM, which pose environmental concerns. Recent research advocates for catalytic, one-pot procedures and greener solvents to improve sustainability and step economy.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Benzyl 3-oxo-1-methylcyclobutane-1-carboxylate or Benzyl 3-carboxy-1-methylcyclobutane-1-carboxylate.

Reduction: Benzyl 3-hydroxy-1-methylcyclobutanol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate is utilized in several scientific research fields:

Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can form hydrogen bonds or undergo hydrolysis, leading to the formation of active metabolites. These interactions can modulate biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Benzyl 3-hydroxycyclobutane-1-carboxylate (CAS: 480449-99-8)

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Key Differences : Lacks the methyl group at position 1, reducing steric hindrance and altering ring strain.

1-Benzylcyclobutane-1-carboxylic Acid (CAS: 114672-02-5)

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- Key Differences : Absence of both hydroxyl and methyl groups; contains a carboxylic acid instead of an ester.

- Implications : Higher polarity and acidity (pKa ~4–5 for carboxylic acids) compared to the benzyl ester, impacting solubility and reactivity in aqueous environments .

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS: 89941-55-9)

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Key Differences : Substitutes the benzyl ester with a methyl ester and replaces the hydroxyl group with a hydroxymethyl (-CH₂OH) group.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 220.26 | 2.1–2.5 | ~0.5–1.0 | Not reported |

| Benzyl 3-hydroxycyclobutane-1-carboxylate | 206.24 | 1.8–2.2 | ~1.0–1.5 | Not reported |

| 1-Benzylcyclobutane-1-carboxylic Acid | 190.24 | 2.5–3.0 | ~0.1–0.3 | 120–125 |

| Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | 144.17 | 0.5–1.0 | ~5.0–10.0 | Not reported |

Notes:

- The benzyl ester in the target compound increases lipophilicity compared to methyl esters, reducing aqueous solubility but enhancing membrane permeability .

- The hydroxyl group in this compound contributes to hydrogen bonding, which may improve stability in polar solvents compared to non-hydroxylated analogs .

Biological Activity

Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate is an organic compound notable for its unique structural features, including a cyclobutane ring and a hydroxyl group. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and other therapeutic properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

Molecular Characteristics:

- Molecular Formula: C12H16O3

- Molecular Weight: Approximately 220.27 g/mol

- Structural Features: Contains a cyclobutane ring and a benzyl ester functional group, contributing to its chirality and reactivity.

The biological activity of this compound is thought to involve interactions with various biomolecules, including enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

2. Antimicrobial Activity

There is evidence suggesting that derivatives of cyclobutane compounds can possess antimicrobial properties. This compound may share these properties due to its structural similarities with known antimicrobial agents .

3. Potential as a Therapeutic Agent

The compound has been explored for its potential therapeutic applications, particularly in medicinal chemistry. Its ability to interact with specific molecular targets could lead to the development of new drugs .

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

Comparative Analysis

This compound can be compared with other related compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Benzyl 3-hydroxycyclobutanecarboxylate | C11H14O3 | Lacks methyl group at position 1 | Simpler structure without additional methyl substitution |

| Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C12H22O3 | Contains a methyl ester instead of benzyl | Smaller size and different functional group |

| Benzyl 1-methyl-3-oxocyclobutane-1-carboxylate | C12H14O3 | Contains a ketone instead of hydroxyl | Different functional group leading to varied reactivity |

Future Directions

Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Future studies should focus on:

- In vitro and in vivo evaluations to confirm biological activities.

- Mechanistic studies to elucidate how the compound interacts with specific molecular targets.

- Development of derivatives that may enhance potency and selectivity for therapeutic applications.

Q & A

Q. What experimental approaches resolve inconsistencies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL or Phenix to model twinned crystals (e.g., two-fold rotational twinning) .

- High-Resolution Synchrotron Data : Collect data at λ = 0.7–1.0 Å to resolve ambiguous electron density .

- Hydrogen Bond Analysis : Compare DFT-optimized hydrogen-bond distances with crystallographic results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.